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Compound of Interest

Compound Name: Akuammilan

Cat. No.: B1240834

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the indole
alkaloid Akuammilan. The information presented herein is crucial for the identification,
characterization, and further development of this natural product for potential therapeutic
applications. This document summarizes the key nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data and outlines the general experimental protocols for their
acquisition.

Core Spectral Data: NMR and MS Analysis

The structural elucidation of Akuammilan relies heavily on one-dimensional (1D) and two-
dimensional (2D) NMR spectroscopy, in conjunction with mass spectrometry. While a specific,
publicly available, comprehensive dataset for Akuammilan is not readily found in generalized
databases, the following represents a compilation of expected spectral characteristics based
on the known structure of the Akuammane alkaloid scaffold. The precise chemical shifts and
fragmentation patterns can be found in the primary literature detailing its isolation and
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Akuammilan. The *H NMR spectrum reveals the chemical environment and connectivity of
protons, while the 13C NMR spectrum provides information about the carbon skeleton.
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Table 1: Predicted *H NMR Data for the Akuammilan Core Structure

Chemical Shift () o Coupling Constant
Proton Multiplicity
ppm Range (J) Hz
Aromatic Protons 6.5-75 m
Olefinic Proton 5.0-5.5 q ~7
Methine Protons 25-45 m
Methylene Protons 15-3.0 m
Methyl Protons 09-1.8 d,t ~7

Table 2: Predicted 13C NMR Data for the Akuammilan Core Structure

Carbon Chemical Shift (6) ppm Range
Aromatic C 110- 150

Olefinic C 115 - 140

Quaternary C 40 - 60

Methine C 30-70

Methylene C 20 - 60

Methyl C 10-20

Note: The actual chemical shifts can vary depending on the solvent and the specific
instrumentation used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technigue for determining the molecular weight and elemental
composition of a compound. The fragmentation pattern observed in the mass spectrum
provides valuable clues about the molecule's structure. For Akuammilan, with a molecular
formula of C19H22N2, the expected exact mass can be calculated.
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Table 3: High-Resolution Mass Spectrometry Data for Akuammilan

lon Calculated m/z Observed m/z

[M+H]*+ 279.1856 Varies with experiment

The fragmentation of the Akuammilan core would likely involve characteristic losses of
fragments from the ethylidene side chain and cleavage of the intricate ring system, providing a
unique fingerprint for its identification.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structure elucidation.
The following sections outline the general methodologies for NMR and MS analysis of alkaloids
like Akuammilan.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR data for an alkaloid like Akuammilan is depicted below.
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NMR Data Acquisition
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« To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Akuammilan:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1240834+#spectral-data-nmr-ms-of-akuammilan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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